molecular formula C7H10Cl2N2 B13436522 (S)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride

(S)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B13436522
M. Wt: 193.07 g/mol
InChI Key: SWFJASBGPPJVSW-JEDNCBNOSA-N
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Description

(S)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It is characterized by the presence of a chlorine atom attached to the pyridine ring and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 6-chloropyridine with an appropriate amine under controlled conditions. One common method involves the use of a reducing agent to facilitate the formation of the ethanamine group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-2-yl)methanamine hydrochloride
  • N’-(6-Chloropyridin-2-yl)acetohydrazide

Uniqueness

(S)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the ethanamine group

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(1S)-1-(6-chloropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1

InChI Key

SWFJASBGPPJVSW-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)Cl)N.Cl

Canonical SMILES

CC(C1=NC(=CC=C1)Cl)N.Cl

Origin of Product

United States

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